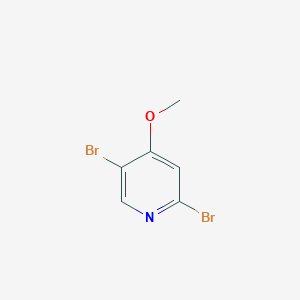

2,5-Dibromo-4-methoxypyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

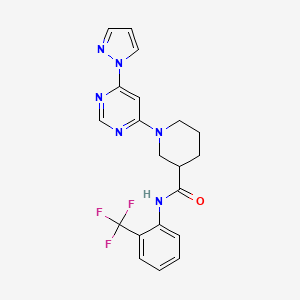

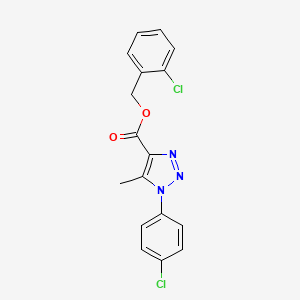

2,5-Dibromo-4-methoxypyridine is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 2,5-Dibromo-4-methoxypyridine and similar compounds has been explored in several studies. One method involves directed metalation and metal-halogen exchange reactions . The process starts with 4-methoxypyridine, which is commercially available or can be easily made from 4-chloropyridine hydrochloride by nucleophilic substitution with sodium methoxide .Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-4-methoxypyridine consists of a pyridine ring substituted with two bromine atoms and one methoxy group . The InChI code for this compound is 1S/C6H5Br2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 .Physical And Chemical Properties Analysis

2,5-Dibromo-4-methoxypyridine is a solid substance with a molecular weight of 266.92 . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

2,5-Dibromo-4-methoxypyridine plays a significant role in chemical synthesis. For instance, halogenated pyridines, including 2,5-dibromopyridines, react with sodium methoxide and methanethiolate to yield mono- or bis-substituted products, depending on the experimental conditions. This reactivity has been utilized in synthesizing methoxy thiomethoxypyridine and bis-(alkylthio)pyridines, demonstrating the compound's versatility in organic synthesis (Testaferri et al., 1985).

Photophysical and Electrochemical Studies

2,5-Dibromo-4-methoxypyridine derivatives are also explored for their photophysical properties. Research has been conducted on methoxypyridine and morpholinopyridine compounds, showcasing high fluorescence quantum yields in solution and solid state. The effect of substituents like phenylsulfonyl, morpholino, and 4-diethylamino groups on the fluorescence properties has been systematically studied, indicating the potential of 2,5-Dibromo-4-methoxypyridine derivatives in developing new emissive materials (Hagimori et al., 2019).

Organic Synthesis and Fragmentation

In organic synthesis, 2,5-Dibromo-4-methoxypyridine derivatives have been used as intermediates for constructing more complex molecules. The thermally induced rearrangement of analogues of 2-methoxypyridine to N-methylpyridones under specific conditions highlights their potential in synthetic organic chemistry. The rearrangement allows for structural assignments and the synthesis of diverse organic compounds (Lister et al., 2003).

Nucleoside Synthesis

2,5-Dibromo-4-methoxypyridine derivatives have been instrumental in the synthesis of nucleosides related to anticancer agents. For example, the conversion of 5-fluoro-2-methoxypyridine to various derivatives and its subsequent condensation with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide has led to the synthesis of nucleosides with potential biological activity (Nesnow & Heidelberger, 1973).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be organoboron reagents used in this process .

Mode of Action

The mode of action of 2,5-Dibromo-4-methoxypyridine involves its interaction with these organoboron reagents. In the Suzuki–Miyaura cross-coupling reaction, the compound participates in a transmetalation process . This process involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2,5-Dibromo-4-methoxypyridine are related to the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s interaction with its targets leads to the formation of new carbon–carbon bonds .

Result of Action

The molecular and cellular effects of 2,5-Dibromo-4-methoxypyridine’s action result in the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 2,5-Dibromo-4-methoxypyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the compound’s action.

Eigenschaften

IUPAC Name |

2,5-dibromo-4-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDWOEGZGVBCMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2,4-difluorophenyl)sulfanyl]prop-2-enoate, trans](/img/structure/B2608037.png)

![4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide](/img/structure/B2608045.png)

![N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride](/img/structure/B2608047.png)